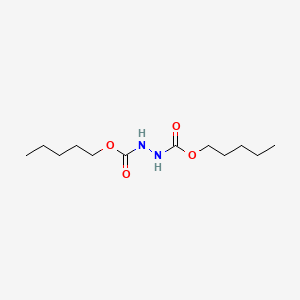![molecular formula C38H28N6O B14184598 4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline CAS No. 849738-72-3](/img/structure/B14184598.png)
4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure features two benzimidazole rings connected by an oxygen bridge and further linked to aniline groups, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline typically involves the following steps:
Formation of Benzimidazole Rings: The benzimidazole rings are synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents.
Connecting the Benzimidazole Rings: The two benzimidazole rings are connected via an oxygen bridge using a suitable coupling agent.
Attachment of Aniline Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole and aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Industry: Utilized in the development of dyes, pigments, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial and cancer cell proliferation.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-benzimidazole: A simpler benzimidazole derivative with similar pharmacological properties.
2-Phenylbenzimidazole: Another benzimidazole derivative known for its antimicrobial and anticancer activities.
Uniqueness
4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline is unique due to its complex structure, which provides enhanced stability and a broader range of biological activities compared to simpler benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
849738-72-3 |
|---|---|
Molekularformel |
C38H28N6O |
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
4-[5-[2-(4-aminophenyl)-1-phenylbenzimidazol-5-yl]oxy-1-phenylbenzimidazol-2-yl]aniline |
InChI |
InChI=1S/C38H28N6O/c39-27-15-11-25(12-16-27)37-41-33-23-31(19-21-35(33)43(37)29-7-3-1-4-8-29)45-32-20-22-36-34(24-32)42-38(26-13-17-28(40)18-14-26)44(36)30-9-5-2-6-10-30/h1-24H,39-40H2 |
InChI-Schlüssel |
ISQAOKNPTLDUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)OC4=CC5=C(C=C4)N(C(=N5)C6=CC=C(C=C6)N)C7=CC=CC=C7)N=C2C8=CC=C(C=C8)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
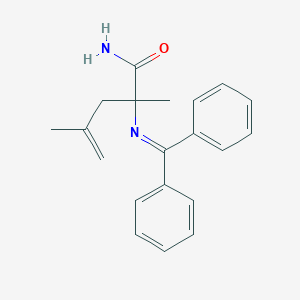
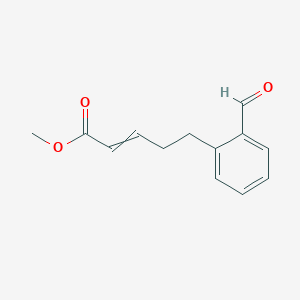
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
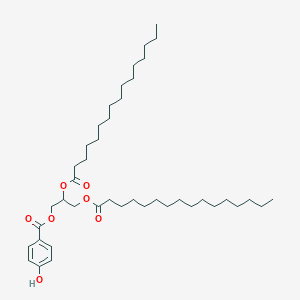
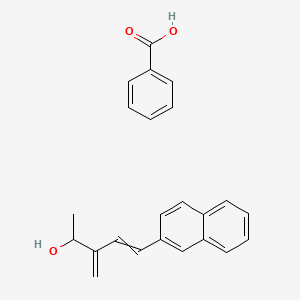
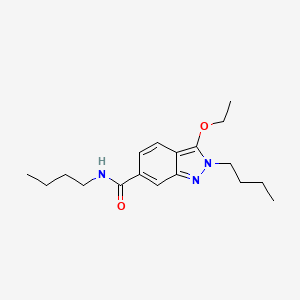
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
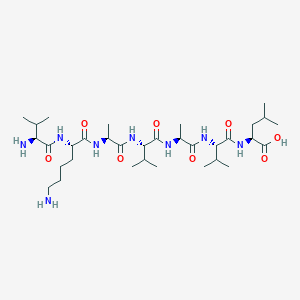

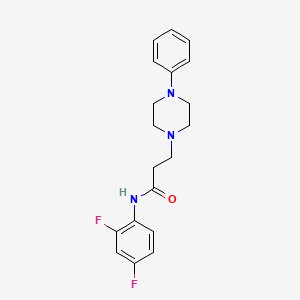
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
